![molecular formula C23H22N2O3 B612945 D-Asparagine, N-(triphenylmethyl)- CAS No. 200192-49-0](/img/structure/B612945.png)
D-Asparagine, N-(triphenylmethyl)-
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Overview
Description
“D-Asparagine, N-(triphenylmethyl)-” is a compound with the molecular formula C23H22N2O3 . It is also known by other synonyms such as “200192-49-0”, “(2R)-4-amino-4-oxo-2-(tritylamino)butanoic acid”, and "Trityl-D-asparagine" . It is involved in the metabolic control of cell functions in nerve and brain tissue .
Synthesis Analysis
The synthesis of D-Asparagine, N-(triphenylmethyl)- is not explicitly mentioned in the search results. However, it is known that asparagine, a non-essential amino acid, is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Molecular Structure Analysis
The molecular structure of D-Asparagine, N-(triphenylmethyl)- is complex, with a molecular weight of 374.4 g/mol . The InChI representation of the molecule is InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m1/s1
.
Chemical Reactions Analysis
The specific chemical reactions involving D-Asparagine, N-(triphenylmethyl)- are not detailed in the search results. However, asparagine is known to be involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase .
Physical And Chemical Properties Analysis
The physical and chemical properties of D-Asparagine, N-(triphenylmethyl)- include a molecular weight of 374.4 g/mol, a computed XLogP3-AA of 0.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 8, an exact mass of 374.16304257 g/mol, a monoisotopic mass of 374.16304257 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 28, a formal charge of 0, and a complexity of 472 .
Scientific Research Applications
Plant Physiology and Biochemistry
- Asparagine Synthetase Inhibition : D-Asparagine has been linked to inhibiting plant asparagine synthetase, a key enzyme in nitrogen mobilization. This inhibition can influence plant growth and metabolism, as seen in studies involving natural monoterpenes like cineole and its herbicide derivatives (Romagni, Duke, & Dayan, 2000).
Cancer Treatment
- Anticancer Applications : D-Asparagine is critical in the action of L-asparaginase, an enzyme used in cancer treatments, particularly for acute lymphoblastic leukemia. It works by depleting asparagine, which is essential for the growth of cancer cells (Lopes et al., 2017). Additionally, the glutaminase activity of L-asparaginases, which is influenced by D-Asparagine, is crucial for their cytotoxic efficacy against leukemia cells (Parmentier et al., 2015).
Biochemical Analysis and Enzyme Study
- Enzyme and Metabolic Studies : D-Asparagine plays a role in the study of enzymes like omega-amidase, which is linked to asparagine metabolism in plants (Zhang & Marsolais, 2014). The metabolism of asparagine in plants, involving pathways like deamidation and transamination, is also a significant area of study (Sieciechowicz, Joy, & Ireland, 1988).
Peptide Synthesis
- Peptide Synthesis : D-Asparagine is used in the protection of carboxamide functions in peptide synthesis. The trityl residue is used for protecting carboxamide functions in asparagine and glutamine, which is important in the synthesis of peptides (Sieber & Riniker, 1991).
Clinical and Therapeutic Studies
- Clinical Applications : The role of D-Asparagine is crucial in understanding the pharmacokinetics and therapeutic effects of L-asparaginase, a drug used in leukemia treatment (Boos et al., 1996).
Additional Insights
- Further Research : Additional research is ongoing to explore new sources of L-asparaginase, improve its production, and enhance its therapeutic results with fewer side effects (Shrivastava et al., 2016).
Mechanism of Action
Target of Action
D-Asparagine, N-(triphenylmethyl)- is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . .
Mode of Action
D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Biochemical Pathways
D-Asparagine is a source of nitrogen for yeast strains . It is a good substrate for the external yeast asparaginase but is a poor substrate for the internal enzyme . .
Result of Action
D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue .
Safety and Hazards
The safety data sheet for D-Asparagine, N-(triphenylmethyl)- was not found in the search results. However, it is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling the compound .
Future Directions
The future directions for the study and application of D-Asparagine, N-(triphenylmethyl)- are not explicitly mentioned in the search results. However, asparaginase, an enzyme that hydrolyzes asparagine, is widely used in chemotherapeutic regimens for the treatment of acute lymphoblastic leukemia . This suggests potential future directions in the study of asparagine and its derivatives in the context of cancer therapy.
properties
IUPAC Name |
(2R)-4-amino-4-oxo-2-(tritylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRPOVMESMPVKL-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679827 |
Source
|
Record name | N~2~-(Triphenylmethyl)-D-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
200192-49-0 |
Source
|
Record name | N~2~-(Triphenylmethyl)-D-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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